N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine
Overview
Description
N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine is an organic compound that features a bromine atom and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine typically involves multiple steps. One common method starts with the bromination of 3-(trifluoromethyl)aniline to obtain 3-bromo-5-(trifluoromethyl)aniline. This intermediate is then subjected to a reaction with N,N-dimethylethylenediamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the bromine or trifluoromethyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)phenol
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, combined with the dimethylethane-1,2-diamine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]-N',N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrF3N2/c1-17(2)4-3-16-10-6-8(11(13,14)15)5-9(12)7-10/h5-7,16H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJCOXGMGAEDOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC(=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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